5-Bromo-2-difluoromethoxy-3-fluorophenol
Overview
Description
5-Bromo-2-difluoromethoxy-3-fluorophenol is a chemical compound with the molecular formula C₇H₄BrF₃O₂ and a molecular weight of 257 g/mol . This compound is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a phenol ring. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 5-Bromo-2-difluoromethoxy-3-fluorophenol typically involves multiple steps, starting with the bromination of a suitable precursor. One common method involves the reaction of 2,5-difluorophenol with bromine in the presence of a catalyst to introduce the bromine atom at the desired position . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve continuous flow processes to enhance yield and safety .
Chemical Reactions Analysis
5-Bromo-2-difluoromethoxy-3-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom using reducing agents like lithium aluminum hydride.
Scientific Research Applications
5-Bromo-2-difluoromethoxy-3-fluorophenol has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-Bromo-2-difluoromethoxy-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
5-Bromo-2-difluoromethoxy-3-fluorophenol can be compared with similar compounds such as:
5-Bromo-2-(difluoromethoxy)pyridine: This compound has a pyridine ring instead of a phenol ring, which affects its chemical reactivity and applications.
5-Bromo-2-fluoro-1,3-dimethylbenzene: This compound lacks the difluoromethoxy group, resulting in different physical and chemical properties.
5-Bromo-3-difluoromethoxy-2-fluorophenol: This is a positional isomer with the same molecular formula but different arrangement of substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)-3-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-3-1-4(9)6(5(12)2-3)13-7(10)11/h1-2,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZJFBVZTLJIEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)OC(F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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